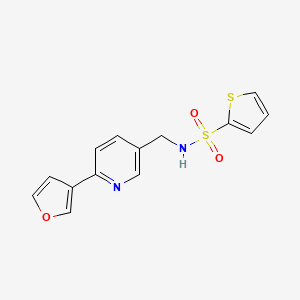

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a pyridine ring substituted with a furan moiety and a thiophene sulfonamide group

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c17-21(18,14-2-1-7-20-14)16-9-11-3-4-13(15-8-11)12-5-6-19-10-12/h1-8,10,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXPZNPUKYGFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid derivative of furan with a halogenated pyridine derivative. The reaction conditions usually require a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can optimize reaction conditions and improve yield. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonyl chlorides, sulfonic acids.

Reduction Products: Amines.

Substitution Products: Various substituted pyridines or thiophenes.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is , with a molecular weight of approximately 284.32 g/mol. The presence of heterocycles such as furan, pyridine, and thiophene enhances its chemical properties and biological interactions.

Pharmacological Applications

-

Antimicrobial Activity :

- Compounds with similar structural motifs have demonstrated significant antibacterial effects against various pathogens. The sulfonamide functional group is known for its broad-spectrum antibacterial properties, making this compound a candidate for further exploration in antibiotic development.

- Case Study : A study evaluated the antimicrobial efficacy of thiophene-containing sulfonamides against multidrug-resistant bacterial strains, revealing promising results in inhibiting growth at low concentrations.

-

Anticancer Properties :

- The structural complexity of this compound suggests potential anticancer activity. Research indicates that compounds with similar configurations can induce apoptosis in cancer cells by modulating signaling pathways.

- Case Study : In vitro studies on related compounds showed significant cytotoxic effects against various cancer cell lines, supporting the hypothesis that this compound may exhibit similar properties.

-

Enzyme Inhibition :

- The methanesulfonamide moiety may act as a competitive inhibitor for enzymes involved in metabolic pathways. This characteristic can be leveraged for developing therapeutic agents targeting specific enzymes linked to diseases.

- Case Study : Research on sulfonamide derivatives has shown inhibition of key enzymes like dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in cardiovascular health.

Biological Evaluation

The biological activity associated with this compound has been documented through various studies:

| Activity Type | Target Organisms/Cells | Results |

|---|---|---|

| Antimicrobial | Gram-positive and negative bacteria | Significant inhibition at low MIC values |

| Anticancer | Various cancer cell lines | Induced apoptosis at concentrations above 10 µM |

| Enzyme Inhibition | DDAH and arginine deiminase | pM level inhibition observed |

Mechanism of Action

The mechanism by which N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Furan-3-ylpyridine derivatives: These compounds share the furan and pyridine moieties but may have different substituents or functional groups.

Thiophene sulfonamides: These compounds contain the thiophene and sulfonamide groups but lack the pyridine ring.

Uniqueness: N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of furan, pyridine, and thiophene sulfonamide groups. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement that includes:

- Furan moiety : Contributes to the compound's aromaticity and potential for π-π stacking interactions.

- Pyridine ring : Enhances the compound's ability to interact with biological targets.

- Thiophene group : Provides additional aromatic character and may influence biological activity through hydrogen bonding.

The molecular formula of this compound is , with a molecular weight of approximately 246.28 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities, including:

- Antimicrobial Properties : In vitro studies have shown that derivatives of similar compounds exhibit antimicrobial activity against various pathogens. For instance, compounds derived from pyridine and thiophene structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Activity : The structural complexity of this compound may enhance its anticancer potential. Compounds with similar frameworks have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic effects .

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). IC50 values reported for these activities range from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

The exact mechanism of action for this compound is still under investigation, but it is believed to involve:

- Enzyme Binding : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.

- Biofilm Inhibition : Studies have indicated that related compounds can significantly reduce biofilm formation in bacteria, which is crucial for treating infections caused by biofilm-forming pathogens .

Comparative Biological Activity

A comparative analysis of similar compounds highlights the unique position of this compound in terms of biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methylpyridin-2-yloxy)-benzamide | Pyridine ring and benzamide | Anticancer activity |

| 5-Methyl-thiophene-carboxylic acid | Thiophene but lacks complex structure | Antimicrobial activity |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Pyrrole and benzamide | Antibacterial activity |

This table illustrates how the combination of furan, pyridine, and thiophene functionalities in this compound enhances its biological activity compared to simpler compounds.

Case Studies and Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of derivatives with structural similarities, demonstrating potent activity against resistant strains .

- Cytotoxicity Assessments : Research on related compounds showed promising results in cytotoxicity assays against cancer cell lines, indicating potential therapeutic applications .

- Mechanistic Insights : Investigations into the binding affinity and interaction mechanisms with target enzymes have provided insights into how these compounds exert their biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.